molecular formula C3H6N2 B1615991 2-diazopropane CAS No. 2684-60-8

2-diazopropane

Cat. No.: B1615991
CAS No.: 2684-60-8
M. Wt: 70.09 g/mol
InChI Key: IHDRXDWUDBSDAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Diazopropane is an organic compound with the molecular formula C3H6N2. It belongs to the class of diazo compounds, characterized by the presence of a diazo group (-N=N-) attached to a carbon atom. This compound is known for its high reactivity and is used as an intermediate in various organic synthesis reactions .

Preparation Methods

2-Diazopropane can be synthesized through several methods. One common laboratory method involves the oxidation of acetone hydrazone using mercury(II) oxide in the presence of potassium hydroxide in ethanol. The reaction is carried out under reduced pressure, and the product is collected by co-distillation with diethyl ether . Industrial production methods are less common due to the compound’s instability and toxicity.

Chemical Reactions Analysis

2-Diazopropane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include iodosylbenzene for oxidation and various alkenes for cycloaddition reactions. Major products formed from these reactions include cyclopropanes and substituted alkanes .

Mechanism of Action

The mechanism of action of 2-diazopropane involves the generation of carbenes through the loss of nitrogen gas. These carbenes are highly reactive and can insert into C-H, C-C, and X-H bonds, leading to the formation of various products . The molecular targets and pathways involved depend on the specific reaction and the substrates used.

Properties

CAS No.

2684-60-8

Molecular Formula

C3H6N2

Molecular Weight

70.09 g/mol

IUPAC Name

2-diazopropane

InChI

InChI=1S/C3H6N2/c1-3(2)5-4/h1-2H3

InChI Key

IHDRXDWUDBSDAN-UHFFFAOYSA-N

SMILES

CC(=[N+]=[N-])C

Canonical SMILES

CC(=[N+]=[N-])C

Key on ui other cas no.

2684-60-8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.